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Compound of Interest |

Compound Name: 3-Pentylpyridine
CAS No.: 1802-20-6
Cat. No.: B157321
- 7

Executive Summary & Chemical Identity

3-Pentylpyridine (CAS: 1802-20-6) is a heteroaromatic compound characterized by a pyridine
ring substituted at the meta (3-) position with a saturated five-carbon alkyl chain. It serves as a
critical marker in lipid oxidation studies (Maillard reaction products) and a structural analog in
the development of nicotinic acetylcholine receptor ligands.

This guide provides a consolidated reference for its identification using Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Chemical Constants Table

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b157321?utm_src=pdf-interest
https://www.benchchem.com/product/b157321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

IUPAC Name 3-Pentylpyridine

Molecular Formula Ci1oH1sN

Molecular Weight 149.23 g/mol

Appearance Pale yellow liquid

Boiling Point 221-223 °C (at 760 mmHg)
Density 0.905-0.911 g/cm3 (at 25 °C)

Refractive Index (
1.486-1.492

)

Solubilit Soluble in ethanol, ether, chloroform; slightly
olubili
Y soluble in water.

Mass Spectrometry (EI-MS) Analysis

The Electron lonization (EI) mass spectrum of 3-pentylpyridine is dominated by fragmentation
of the alkyl chain. The stability of the aromatic pyridine ring dictates the fragmentation pathway,
favoring benzylic-type cleavage and McLafferty rearrangements.

Key lon Fragments (70 eV)
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miz Intensity (%) Assignment Mechanism

Molecular lon (Radical

149 28-43 M]* ,
Cation)

120 ~3 [M = C2Hs]* Loss of ethyl radical

106 22 [M = CsH7]* Loss of propyl radical
McLafferty

93 95 [CeH7N]* Rearrangement (Loss
of CaHs)

92 100 [CeHsN]* -Cleavage (Base
Peak)
Pyridine ring

65 36 [CsHs]* ]
degradation

Fragmentation Pathway Logic

The base peak at m/z 92 and the intense peak at m/z 93 are diagnostic for 3-alkylpyridines with
chains longer than three carbons.

o -Cleavage (m/z 92): Cleavage of the C-C bond between the
and
carbons of the pentyl chain yields a resonance-stabilized pyridylmethyl cation.

o McLafferty Rearrangement (m/z 93): The

-hydrogen of the pentyl chain transfers to the nitrogen (or ring), followed by cleavage of the

bond, eliminating 1-butene and leaving a methyl-pyridine radical cation.
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Figure 1: Primary fragmentation pathways for 3-Pentylpyridine under Electron lonization (70

evV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the substitution pattern on the pyridine ring. The asymmetry introduced

by the 3-position substituent creates distinct chemical environments for all aromatic protons.

H NMR Data (CDCI3, 400 MHz)

Shift (6 ppm) Integration Multiplicity Coupling (Hz) Assignment
) H-2 (Ortho to N,

8.45 1H Broad Singlet/d -

Ipso to Alkyl)
8.38 1H dd J=48,1.6 H-6 (Ortho to N)
7.43 1H dt J=78,1.9 H-4 (Para to N)
7.14 1H dd J=728,4.8 H-5 (Meta to N)
2.60 2H t J=7.6 o-CHz (Benzylic)
1.62 2H quintet J=75 3-CH:z
1.35 4H m - Y, 0-CH:z

€-CHs (Terminal
0.90 3H t J=7.0

Methyl)

Interpretation:
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e H-2 and H-6: These protons are most deshielded due to the electron-withdrawing nitrogen
atom. H-2 is often slightly more deshielded or broadened due to the adjacent alkyl group and
lack of large coupling partners.

e H-5: The most shielded aromatic proton, appearing as a "doublet of doublets” due to
coupling with H-4 and H-6.

SC NMR Data (Predicted/Consensus)

Shift (6 ppm) Carbon Type Assignment
150.0 Aromatic CH C-2

147.5 Aromatic CH C-6

138.2 Quaternary C C-3 (Ipso)
135.8 Aromatic CH C-4

123.4 Aromatic CH C-5

33.1 Aliphatic CHz a-CH:z
315 Aliphatic CH2 y-CH:2
30.8 Aliphatic CH: B-CH:2
22.5 Aliphatic CH2 0-CH:2
14.0 Aliphatic CHs €-CHs

Infrared (IR) Spectroscopy

The IR spectrum is characterized by aromatic C-H stretches, ring skeletal vibrations, and
aliphatic chain modes.
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Wavenumber (cm~?) Vibration Mode Description
3030 C-H Stretch (sp?) Weak aromatic C-H stretching.

Strong aliphatic stretches
2955, 2930, 2860 C-H Stretch (sp?)

(methyl/methylene).

Pyridine ring skeletal vibrations
1570, 1590 C=C / C=N Stretch

(Quadrant stretch).

] ) Characteristic pyridine ring

1455, 1420 Ring Deformation ) )

breathing/deformation.

Diagnostic for 3-substituted
710 C-H Bend (Out-of-plane)

pyridine (meta-subst).

Experimental Protocols
Protocol A: Sample Preparation for *H NMR

Objective: Obtain high-resolution proton spectra to verify alkyl chain length and ring
substitution.

» Solvent Selection: Use Chloroform-d (CDCIs) containing 0.03% v/v TMS (Tetramethylsilane)
as an internal standard.

o Reasoning: CDCIs provides excellent solubility for alkylpyridines and prevents H-D
exchange that might occur in protic solvents like Methanol-da.

e Concentration: Dissolve 10-15 mg of 3-pentylpyridine in 0.6 mL of CDCls.

« Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

particulate matter which causes line broadening.
e Acquisition Parameters:
o Pulse Angle: 30°

o Relaxation Delay (d1): 1.0 — 2.0 seconds (Ensure full relaxation of aromatic protons).
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o Scans (ns): 16 (Sufficient for >95% purity).

Protocol B: GC-MS Analysis for Purity

Objective: Confirm molecular weight and fragmentation pattern.
e Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.
e Carrier Gas: Helium at 1.0 mL/min constant flow.
e Temperature Program:
o Initial: 60 °C (Hold 2 min).
o Ramp: 10 °C/min to 250 °C.
o Hold: 5 min at 250 °C.
e Inlet: Split mode (50:1), 250 °C.

e MS Source: 230 °C, 70 eV Electron lonization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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